Ethyl 2-(3-oxocyclopentyl)acetate
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Overview
Description
Ethyl 2-(3-oxocyclopentyl)acetate is an organic compound with the molecular formula C9H14O3. It is a derivative of cyclopentanone and is commonly used in organic synthesis due to its versatile reactivity. This compound is known for its applications in various fields including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(3-oxocyclopentyl)acetate can be synthesized through several methods. One common method involves the cyclization of diethyl adipate in the presence of sodium ethoxide and zirconium dioxide as a catalyst. The reaction proceeds through condensation, substitution, hydrolysis, decarboxylation, and esterification steps . Another method involves the reaction of ketocyclopentane with bromoacetate in the presence of lithium diisopropylamine .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves optimizing reaction conditions to increase yield and reduce costs. This includes using milder reaction conditions, reducing the use of toxic solvents like toluene, and employing catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-oxocyclopentyl)acetate undergoes various chemical reactions including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-(3-oxocyclopentyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific receptors.
Industry: It is employed in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 2-(3-oxocyclopentyl)acetate involves its interaction with specific molecular targets. In biological systems, it can act as a precursor to active compounds that interact with enzymes or receptors. The pathways involved often include ester hydrolysis, leading to the formation of active metabolites that exert their effects on target molecules .
Comparison with Similar Compounds
Ethyl 2-(3-oxocyclopentyl)acetate can be compared with similar compounds such as:
Ethyl 2-(2-oxocyclopentyl)acetate: Both compounds have similar structures but differ in the position of the oxo group, which can influence their reactivity and applications.
Cyclopentaneacetic acid, 2-oxo-, ethyl ester: This compound is another derivative of cyclopentanone with similar uses in organic synthesis.
The uniqueness of this compound lies in its specific reactivity and the ability to form a variety of derivatives, making it a valuable compound in multiple fields of research and industry.
Biological Activity
Ethyl 2-(3-oxocyclopentyl)acetate (C9H14O3) is an organic compound that has garnered interest in various fields due to its potential biological activities. This article provides a comprehensive overview of its synthesis, structural characteristics, and biological effects, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound features a cyclopentane ring with a ketone functional group, contributing to its reactivity and biological profile. The synthesis of this compound typically involves the reaction of cyclopentenones with ethyl acetate derivatives through Michael addition or similar mechanisms, which have been explored in various studies .
Phytotoxicity
Research indicates that this compound exhibits significant phytotoxic effects. In studies involving plant models such as Nicotiana attenuata, it was observed to induce nicotine accumulation comparable to known phytotoxic agents like methyl jasmonate . This suggests that the compound may play a role in plant defense mechanisms or stress responses.
Antimicrobial Properties
This compound has shown antimicrobial activity against various pathogens. For instance, it was tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating inhibitory effects at certain concentrations. The minimum inhibitory concentration (MIC) values were determined, indicating the compound's potential as a natural antimicrobial agent .
Toxicological Assessments
Toxicological studies have assessed the safety profile of this compound. Most findings suggest low acute toxicity, with no significant mutagenic or genotoxic effects observed in standard assays. For example, studies indicated that the compound did not induce sister chromatid exchange in human lymphocytes, suggesting a favorable safety profile for potential applications in agriculture or pharmaceuticals .
Data Tables
The following table summarizes key biological activities and findings related to this compound:
Case Studies
- Plant Defense Mechanisms : A study focused on the role of this compound in enhancing the defense mechanisms of Nicotiana attenuata. The compound was found to increase the levels of secondary metabolites associated with stress responses, suggesting its potential use in bioengineering for improved plant resilience .
- Antimicrobial Efficacy : Another investigation evaluated the antimicrobial properties of this compound against common pathogens in clinical settings. Results indicated effective inhibition at concentrations below those deemed harmful to human cells, highlighting its potential as a therapeutic agent .
Properties
IUPAC Name |
ethyl 2-(3-oxocyclopentyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-12-9(11)6-7-3-4-8(10)5-7/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOBKJVHYFWLEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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